molecular formula C9H4F3IN2O B8603656 6-iodo-2-trifluoromethyl-3H-quinazolin-4-one

6-iodo-2-trifluoromethyl-3H-quinazolin-4-one

Cat. No. B8603656
M. Wt: 340.04 g/mol
InChI Key: LOQMCDKMOJGZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-2-trifluoromethyl-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C9H4F3IN2O and its molecular weight is 340.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-iodo-2-trifluoromethyl-3H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-iodo-2-trifluoromethyl-3H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-iodo-2-trifluoromethyl-3H-quinazolin-4-one

Molecular Formula

C9H4F3IN2O

Molecular Weight

340.04 g/mol

IUPAC Name

6-iodo-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C9H4F3IN2O/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8/h1-3H,(H,14,15,16)

InChI Key

LOQMCDKMOJGZCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NC(=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-iodo-2-trifluoromethyl-benzo[d][1,3]oxazin-4-one (0.6 g, 1.76 mmole) was stirred with 25 mL of concentrated ammonia water at 40° C. for 5 h, cooled to 0C, the precipitate was filtered and dried under vacuo. The product was recrystallized from ethyl acetate and haxanes to give 0.58 g, mp >255° C. (sub), MS (CI) m/z 341 (MH)+.
Name
6-iodo-2-trifluoromethyl-benzo[d][1,3]oxazin-4-one
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-iodo-2-trifluoromethyl-benzo[d][1,3] oxazin-4-one (0.6 g, 1.76 mmole) was stirred with 25 mL of concentrated ammonia water at 40° C. for 5 h, cooled to 0° C., the precipitate was filtered and dried under vacuo. The product was recrystallized from ethyl acetate and haxanes to give 0.58 g, mp >255° C. (sub), MS (CI): m/z 341 (MH)+.
Name
6-iodo-2-trifluoromethyl-benzo[d][1,3] oxazin-4-one
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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